molecular formula C17H11BrN4O4S2 B12467575 2-bromo-N-(5-{[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide

2-bromo-N-(5-{[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B12467575
M. Wt: 479.3 g/mol
InChI Key: VVDGAXUYJDGICH-UHFFFAOYSA-N
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Description

2-bromo-N-(5-{[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

The synthesis of 2-bromo-N-(5-{[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide involves multiple steps. One common method includes the reaction of 2-bromo-N-(5-amino-1,3,4-thiadiazol-2-yl)benzamide with 2-(3-nitrophenyl)-2-oxoethyl sulfanyl chloride under controlled conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-bromo-N-(5-{[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-bromo-N-(5-{[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-N-(5-{[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of bacterial enzymes, resulting in antimicrobial effects, or interfere with cancer cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar compounds to 2-bromo-N-(5-{[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide include other thiadiazole derivatives such as:

These compounds share similar structural features but differ in their substituents, which can influence their biological activities and chemical properties. The uniqueness of this compound lies in its specific substituents, which contribute to its distinct biological and chemical characteristics.

Properties

Molecular Formula

C17H11BrN4O4S2

Molecular Weight

479.3 g/mol

IUPAC Name

2-bromo-N-[5-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C17H11BrN4O4S2/c18-13-7-2-1-6-12(13)15(24)19-16-20-21-17(28-16)27-9-14(23)10-4-3-5-11(8-10)22(25)26/h1-8H,9H2,(H,19,20,24)

InChI Key

VVDGAXUYJDGICH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC(=O)C3=CC(=CC=C3)[N+](=O)[O-])Br

Origin of Product

United States

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